3-((2-Fluorobenzyl)oxy)propan-1-ol
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Overview
Description
3-((2-Fluorobenzyl)oxy)propan-1-ol is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol It is characterized by the presence of a fluorobenzyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)oxy)propan-1-ol typically involves the reaction of 2-fluorobenzyl alcohol with an appropriate propanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the propanol derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorobenzyl)oxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-((2-Fluorobenzyl)oxy)propanal or 3-((2-Fluorobenzyl)oxy)propanone.
Reduction: Formation of 3-((2-Fluorobenzyl)oxy)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-Fluorobenzyl)oxy)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Fluorobenzyl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Chlorobenzyl)oxy)propan-1-ol
- 3-((2-Bromobenzyl)oxy)propan-1-ol
- 3-((2-Iodobenzyl)oxy)propan-1-ol
Uniqueness
3-((2-Fluorobenzyl)oxy)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methoxy]propan-1-ol |
InChI |
InChI=1S/C10H13FO2/c11-10-5-2-1-4-9(10)8-13-7-3-6-12/h1-2,4-5,12H,3,6-8H2 |
InChI Key |
YEYSOEFOGRDVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCCCO)F |
Origin of Product |
United States |
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